![molecular formula C17H24N4O5 B8115072 (S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B8115072.png)
(S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
(S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a useful research compound. Its molecular formula is C17H24N4O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Key Intermediates : The compound is related to key intermediates like (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, used in the synthesis of essential metabolites such as Biotin, a water-soluble vitamin crucial in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Structural Studies : Research has been conducted on similar compounds, examining their crystal and molecular structures. These studies are important in understanding the properties and potential applications of these compounds in various scientific fields (Kozioł et al., 2001).
Fluorescence Properties : The synthesis and fluorescence properties of related compounds, such as (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, have been investigated. This highlights potential applications in fluorescence studies and imaging techniques (Memeo et al., 2014).
Antimicrobial Applications : Synthesis and characterization of similar compounds have been explored for potential antimicrobial applications. This opens avenues for the use of these compounds in medical research and drug development (Doraswamy & Ramana, 2013).
Chemical Transformations and Synthesis
Chemical Synthesis Techniques : Various synthesis methods and transformations of related compounds, such as methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, have been studied. These findings are crucial in the development of new synthetic routes and chemical processes (Baš et al., 2001).
Organometallic Chemistry : Research into organometallic compounds, including those related to (S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate, has expanded the understanding of their potential in medicinal chemistry. This includes studies on carboxylic acid derivatives and their use in creating isosteric substitutes for organic drug candidates (Patra et al., 2012).
Polymerization and Materials Science : The synthesis and properties of amino acid-based polyacetylenes, including compounds derived from tert-butoxycarbonyl-protected amino acids, have been investigated. These studies are significant in materials science, particularly in the development of new polymers (Gao et al., 2003).
Stable Isotope Metabolic Studies : Research involving organic acids and stable isotope metabolic studies of certain archaea, using tert-butyldimethylsiyl derivatives, provides insight into the metabolic pathways and chemical interactions in extreme environments (Rimbault et al., 1993).
properties
IUPAC Name |
methyl (2S)-3-[4-(2-azidoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-17(2,3)26-16(23)20-14(15(22)24-4)11-12-5-7-13(8-6-12)25-10-9-19-21-18/h5-8,14H,9-11H2,1-4H3,(H,20,23)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKORRIGARAFMJ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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